molecular formula C22H28N4O4S B2552710 N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide CAS No. 1021254-82-9

N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide

Cat. No. B2552710
CAS RN: 1021254-82-9
M. Wt: 444.55
InChI Key: OSZBZPXZPKAMFB-UHFFFAOYSA-N
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Description

The compound N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide is a synthetic molecule that appears to be designed for pharmacological purposes, although the provided papers do not directly discuss this exact compound. However, similar compounds with benzamide structures have been synthesized and evaluated for various biological activities, such as anticonvulsant and anti-HIV properties .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions that may include the use of microwave irradiation to enhance reaction rates, as seen in the synthesis of anticonvulsant agents . Another method includes a green chemistry approach, utilizing water as a reaction medium for the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . Additionally, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone has been used to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques help in determining the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water leads to the formation of thiazolidine-containing benzamides . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and logP (a measure of lipophilicity), are important for their pharmacokinetic behavior. Computational parameters, including docking studies and ADME (absorption, distribution, metabolism, and excretion) prediction, are performed to understand how these compounds might behave in biological systems . These properties are essential for the optimization of the compounds as potential therapeutic agents.

Scientific Research Applications

Antimalarial and Antiviral Properties

Research into derivatives of N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide has shown promising applications in antimalarial and antiviral therapies. A study on sulfonamide derivatives revealed their significant in vitro antimalarial activity, characterized by low cytotoxicity and high selectivity index due to the presence of certain moieties attached to the sulfonamide ring system. These derivatives were also investigated for their potential against SARS-CoV-2, showing small energy affinity and effective binding energy against key proteins of the virus, suggesting a potential role in COVID-19 treatment strategies (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Derivatives of N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide have been evaluated for their cardiac electrophysiological activity. Research indicates that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, related in structure, exhibit potency comparable to known selective class III agents in vitro, which are under clinical trials for their antiarrhythmic properties (Morgan et al., 1990).

properties

IUPAC Name

N-[2-oxo-2-[3-(4-phenylpiperazin-1-yl)sulfonylpropylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c27-21(18-24-22(28)19-8-3-1-4-9-19)23-12-7-17-31(29,30)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBZPXZPKAMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-((3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)amino)ethyl)benzamide

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